molecular formula C10H18O2 B14696211 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane CAS No. 35741-31-2

5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane

Cat. No.: B14696211
CAS No.: 35741-31-2
M. Wt: 170.25 g/mol
InChI Key: LVQZOQYNSQBKOV-UHFFFAOYSA-N
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Description

5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a dioxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

Scientific Research Applications

5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. This compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane is unique due to its dioxabicyclo[2.2.2]octane core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enables its use in diverse applications, setting it apart from other similar compounds .

Properties

CAS No.

35741-31-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-methyl-7-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H18O2/c1-6(2)8-5-9-7(3)4-10(8)12-11-9/h6-10H,4-5H2,1-3H3

InChI Key

LVQZOQYNSQBKOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1OO2)C(C)C

Origin of Product

United States

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